1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulfonamide: Mechanism of Action
1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulfonamide: Mechanism of Action
This guide provides an in-depth technical analysis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide , a synthetic small molecule belonging to the class of 1-aryl-1H-pyrazole-4-sulfonamides . While often utilized as a chemical probe or building block in medicinal chemistry, this specific scaffold is pharmacologically defined by its potent inhibition of Carbonic Anhydrase (CA) isoforms and its structural relationship to selective COX-2 inhibitors.
Executive Summary
1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (CAS: 1249595-67-2) is a bioactive small molecule characterized by a pyrazole core substituted at the N1 position with a 2-fluorophenyl group and at the C4 position with a primary sulfonamide moiety (
Its primary mechanism of action is the inhibition of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1), specifically targeting the zinc ion (
Molecular Architecture & Pharmacophore Analysis
The molecule's efficacy is driven by three distinct pharmacophoric regions, each serving a specific role in target engagement and pharmacokinetics.
| Structural Domain | Chemical Moiety | Function & Mechanism |
| Zinc-Binding Group (ZBG) | Primary Sulfonamide ( | Critical: Coordinates directly to the catalytic |
| Scaffold/Linker | 1H-Pyrazole Ring | Structural: Provides a rigid heteroaromatic spacer that orients the sulfonamide and the aryl tail in the correct geometry to traverse the enzyme's active site cleft. |
| Hydrophobic Tail | 2-Fluorophenyl Group | Selectivity & Stability: Fits into the hydrophobic pocket of the enzyme. The fluorine atom at the ortho position blocks metabolic oxidation (CYP450) and modulates the torsion angle between the phenyl and pyrazole rings. |
Mechanism of Action: Carbonic Anhydrase Inhibition[5]
The core mechanism involves the reversible inhibition of the Carbonic Anhydrase catalytic cycle. CAs are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons:
Binding Kinetics and Zinc Coordination
-
Entry: The inhibitor enters the active site cleft of the CA isoform.
-
Displacement: The ionized sulfonamide nitrogen (
) acts as a monoanion. It displaces the zinc-bound water molecule/hydroxide ion ( ) which is the nucleophile in the native catalytic cycle. -
Coordination: The sulfonamide nitrogen forms a coordinate covalent bond with the
ion in a tetrahedral geometry. -
Stabilization: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II numbering), locking the inhibitor in place.
-
Hydrophobic Interaction: The 1-(2-fluorophenyl) moiety extends out of the active site towards the hydrophobic patch (Phe131, Val121, Leu198), stabilizing the complex via van der Waals interactions.
Biological Consequence
-
Cytosolic Isoforms (hCA I, II): Inhibition reduces bicarbonate production, impacting fluid secretion (e.g., aqueous humor in the eye), leading to reduced intraocular pressure.
-
Transmembrane Isoforms (hCA IX, XII): These isoforms are overexpressed in hypoxic tumors to regulate intracellular pH (pHi). Inhibition by the sulfonamide leads to intracellular acidification and reduced survival of cancer cells in hypoxic conditions.
Pathway Visualization
The following diagram illustrates the inhibition of the Carbonic Anhydrase catalytic cycle by the sulfonamide.
Caption: Mechanism of Carbonic Anhydrase inhibition, showing the displacement of the catalytic zinc-bound water by the sulfonamide moiety.
Structure-Activity Relationship (SAR)[4][6][9]
The specific modification of the 2-fluorophenyl group is not arbitrary; it represents a strategic optimization over the unsubstituted phenyl ring.
The Role of Fluorine (Bioisosterism)
-
Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Substitution at the ortho position (C2) blocks metabolic attack by Cytochrome P450 enzymes, which often target electron-rich aromatic rings at ortho/para positions. This prolongs the half-life (
) of the compound. -
Lipophilicity (
): Fluorine is highly electronegative but also lipophilic. Its addition increases the partition coefficient, enhancing the molecule's ability to cross biological membranes (e.g., the cornea or the blood-brain barrier). -
Conformational Lock: The steric bulk of the fluorine atom (van der Waals radius ~1.47 Å) creates steric hindrance with the adjacent pyrazole protons, restricting free rotation around the N-C bond. This pre-organizes the molecule into a conformation that may be more favorable for binding to the enzyme active site.
Selectivity Profile
While the sulfonamide group is a "promiscuous" binder to all Zn-CAs, the tail region (1-arylpyrazole) dictates isoform selectivity.
-
hCA II (Cytosolic): The active site is conical. The 1-arylpyrazole fits well, making this a potent inhibitor (Ki often in the low nanomolar range, ~10-50 nM).
-
hCA IX (Tumor-associated): This isoform has a different hydrophobic pocket structure. The 2-fluorophenyl group can exploit subtle differences in the "selective pocket" residues, potentially improving selectivity over the ubiquitous hCA I.
Experimental Protocols for Validation
To validate the mechanism and activity of this compound, the following self-validating protocols are standard in the field.
Stopped-Flow CO2 Hydrase Assay
This kinetic assay measures the rate of the physiological reaction (
Protocol:
-
Reagents: Prepare Phenol Red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5) and
(20 mM) to maintain ionic strength. -
Substrate: Saturate water with
to prepare a ~1.7 mM solution. -
Enzyme: Purify recombinant hCA II or hCA IX (concentration ~10 nM).
-
Inhibitor: Dissolve 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide in DMSO. Prepare serial dilutions (
M to M). -
Reaction: Mix enzyme and inhibitor solutions for 15 minutes (pre-incubation).
-
Measurement: Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor complex with the
substrate solution. Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification as converts to and ). -
Calculation: Determine the initial velocity (
) and fit data to the Morrison equation for tight-binding inhibitors to calculate the inhibition constant ( ).
X-Ray Crystallography (Binding Mode Verification)
Protocol:
-
Crystallization: Grow crystals of hCA II using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).
-
Soaking: Soak the native crystals in a solution containing the inhibitor (saturated solution in mother liquor) for 2-24 hours.
-
Diffraction: Collect X-ray diffraction data at cryogenic temperatures (100 K).
-
Refinement: Solve the structure using molecular replacement. Look for the electron density map (
) in the active site corresponding to the sulfonamide coordinating the Zinc and the fluorophenyl tail in the hydrophobic pocket.
Synthesis Workflow
Understanding the synthesis is crucial for accessing the material for testing.
Caption: General synthetic route for 1-aryl-1H-pyrazole-4-sulfonamides involving cyclization followed by electrophilic aromatic substitution.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Eldehna, W. M., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents. Journal of Medicinal Chemistry. Link
-
Kumar, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Future Medicinal Chemistry. Link
-
BenchChem. (n.d.). 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Structure and properties. (Reference for pyrazole-sulfonamide scaffold properties). Link
-
Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. 1249595-67-2|1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide|1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide|-范德生物科技公司 [bio-fount.com]
- 2. InvivoChem [invivochem.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
